2-(4-Methoxy-piperidin-1-yl)-ethylamine
Description
2-(4-Methoxy-piperidin-1-yl)-ethylamine (CAS: 911300-69-1) is a piperidine derivative featuring a methoxy group at the 4-position of the piperidine ring and an ethylamine side chain. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile structural and electronic properties. The methoxy substituent in this compound likely enhances solubility through polar interactions, while the ethylamine group provides a reactive site for further functionalization . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica listings, which may reflect challenges in synthesis, stability, or niche demand .
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNXMVJHBHTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405687 | |
| Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911300-69-1 | |
| Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-piperidin-1-yl)-ethylamine typically involves the following steps:
Piperidine Derivation: Starting with piperidine, a methoxy group is introduced at the fourth position through nucleophilic substitution reactions.
Ethylamine Attachment: The ethylamine group is then introduced by reacting the methoxy-piperidine with ethylamine under suitable reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxy-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of piperidine derivatives with oxo-groups.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of various substituted piperidines and ethylamine derivatives.
Scientific Research Applications
2-(4-Methoxy-piperidin-1-yl)-ethylamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
2-(4-Methoxy-piperidin-1-yl)-ethylamine is similar to other piperidine derivatives, such as 2-(4-methylpiperidin-1-yl)-ethylamine and 2-(4-ethylpiperidin-1-yl)-ethylamine. its uniqueness lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group enhances the compound's solubility and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Alkyl/Aryl Substituents
Key Observations :
- The aromatic derivative (1-(4-Piperidin-1-yl-phenyl)-ethylamine) exhibits increased molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Applications : Alkyl-substituted piperidines (e.g., 2,6-dimethyl) are often intermediates in drug synthesis, while aryl-substituted variants may serve as building blocks for kinase inhibitors or receptor ligands .
Piperazine Derivatives
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Structural Features | Salt Form/Solubility |
|---|---|---|---|---|---|
| 2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE HYDROCHLORIDE | 90482-07-8 | C₇H₁₇ClN₃ | 194.69 | Piperazine ring; 4-CH₃ | Hydrochloride salt; water-soluble |
| 2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride | Not provided | C₇H₂₀Cl₃N₃ | 274.61 | Piperazine ring; trihydrochloride | High solubility due to salt form |
Key Observations :
- Heterocycle Differences : Piperazine derivatives contain two nitrogen atoms in the ring, increasing basicity and enabling diverse protonation states compared to piperidine. This enhances interactions with biological targets, making piperazine derivatives common in antipsychotics and antihistamines .
- Salt Forms : Hydrochloride salts improve stability and solubility, critical for pharmaceutical formulations. The trihydrochloride form in 2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride underscores its utility in aqueous systems .
Ethylamine Derivatives with Ether/Aromatic Groups
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| NH₂-Et-OtBu·HCl (tert-butoxyethylamine HCl) | 335598-67-9 | C₆H₁₆ClNO | 153.65 | Ether-linked tert-butyl group | Intermediate in peptide synthesis |
| 2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine | Not provided | C₉H₁₁N₃ | 161.21 | Fused imidazole-pyridine ring | Leishmanicidal and trypanosomicidal |
Key Observations :
- In contrast, the imidazo-pyridine moiety in 2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine enables π-π stacking interactions, relevant to antiparasitic activity .
- Biological Activity : Imidazole-containing ethylamines demonstrate significant antimicrobial properties, highlighting the impact of heteroaromatic systems on bioactivity .
Biological Activity
2-(4-Methoxy-piperidin-1-yl)-ethylamine, a compound characterized by its piperidine structure with a methoxy substitution, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
- Molecular Formula: C10H15N2O
- Molecular Weight: Approximately 195.27 g/mol
- Structure: The compound features a piperidine ring substituted with a methoxy group at the para position and an ethylamine chain.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: Preliminary studies suggest potential anticancer properties, particularly in inducing apoptosis in tumor cells. For instance, a related piperidine derivative demonstrated improved cytotoxicity in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .
- CNS Activity: The compound is being explored for its effects on the central nervous system (CNS), particularly as a potential treatment for neurodegenerative diseases. Its ability to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for Alzheimer's disease therapy .
- Enzyme Inhibition: The compound may interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its therapeutic potential and guiding further drug development efforts .
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Receptor Binding: The amine group allows for hydrogen bonding and ionic interactions with biological targets, which may alter their function or inhibit their activity.
- Structural Influence: The presence of the methoxy group may enhance binding affinity to specific receptors or enzymes, contributing to its biological effects.
Comparative Analysis
To better understand the unique properties and potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Methyl-piperidin-1-yl)-ethylamine | Methyl substitution on piperidine | Potentially different pharmacokinetics |
| 2-(4-Fluoro-piperidin-1-yl)-ethylamine | Fluoro substitution | May exhibit distinct receptor binding profiles |
| 2-(4-Hydroxy-piperidin-1-yl)-ethylamine | Hydroxy group addition | Could enhance solubility and bioavailability |
This table highlights how variations in substituents can influence the pharmacological properties and biological activity of piperidine derivatives.
Case Studies and Research Findings
- Cancer Therapy Research: A study focusing on piperidine derivatives found that compounds with similar structures exhibited significant anticancer activity through mechanisms involving apoptosis induction and cytotoxicity against specific cancer cell lines .
- Neuroprotective Effects: Research has indicated that derivatives of piperidine can inhibit AChE effectively, suggesting that modifications leading to enhanced brain penetration could yield promising candidates for Alzheimer's treatment .
- Pharmacological Screening: In vitro studies are ongoing to elucidate the specific mechanisms of action for this compound, particularly regarding its interaction with various biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
